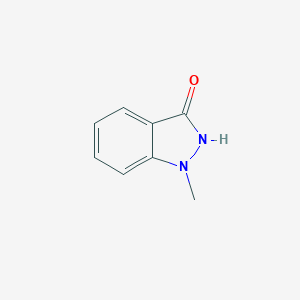
1-Methyl-1H-indazol-3(2H)-one
Übersicht
Beschreibung
1-Methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Methyl-1,2-dihydro-indazol-3-on kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cyclisierung von 2-Aminobenzonitril mit Methylamin unter sauren Bedingungen. Eine andere Methode umfasst die Reaktion von o-Nitrobenzylalkohol mit Methylamin, gefolgt von Reduktion und Cyclisierung .
Industrielle Produktionsverfahren: Die industrielle Produktion von 1-Methyl-1,2-dihydro-indazol-3-on erfolgt typischerweise im großen Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Katalysatoren und kontrollierten Reaktionsumgebungen sind gängige Verfahren zur Steigerung der Effizienz und Reduzierung von Nebenprodukten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Methyl-1,2-dihydro-indazol-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu 1-Methyl-indazol-3-on oxidiert werden.
Reduktion: Reduktionsreaktionen können sie zu 1-Methyl-1,2,3,4-tetrahydro-indazol-3-on umwandeln.
Substitution: Sie kann Substitutionsreaktionen an den Stickstoff- oder Kohlenstoffatomen im Indazolring eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen üblicherweise eingesetzt.
Hauptprodukte:
Oxidation: 1-Methyl-indazol-3-on.
Reduktion: 1-Methyl-1,2,3,4-tetrahydro-indazol-3-on.
Substitution: Verschiedene substituierte Indazolderivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2-dihydro-indazol-3-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt in der organischen Synthese eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-1,2-dihydro-indazol-3-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann bestimmte Enzyme oder Rezeptoren hemmen, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und den an der Verbindung vorgenommenen Modifikationen ab .
Ähnliche Verbindungen:
1-Methyl-indazol-3-on: Ähnliche Struktur, aber es fehlt die Dihydrokomponente.
1-Methyl-1,2,3,4-tetrahydro-indazol-3-on: Vollständig reduzierte Form der Verbindung.
2-Methyl-1,2-dihydro-indazol-3-on: Methylgruppe, die anders am Indazolring positioniert ist.
Einzigartigkeit: 1-Methyl-1,2-dihydro-indazol-3-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Methyl- als auch von Dihydrogruppen einzigartig. Diese einzigartige Struktur trägt zu seiner besonderen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei .
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-indazole-3-one: Similar structure but lacks the dihydro component.
1-Methyl-1,2,3,4-tetrahydro-indazol-3-one: Fully reduced form of the compound.
2-Methyl-1,2-dihydro-indazol-3-one: Methyl group positioned differently on the indazole ring.
Uniqueness: 1-Methyl-1,2-dihydro-indazol-3-one is unique due to its specific substitution pattern and the presence of both methyl and dihydro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
1-methyl-2H-indazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNIFDMRZCMQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905619 | |
| Record name | 1-Methyl-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100922-97-2, 1006-19-5 | |
| Record name | 1-Methyl-1H-indazol-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100922-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-3-ol, 1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3-dihydro-1H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


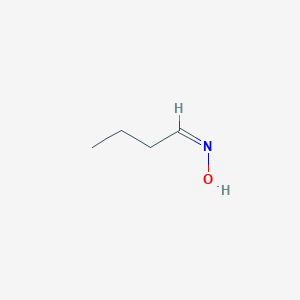

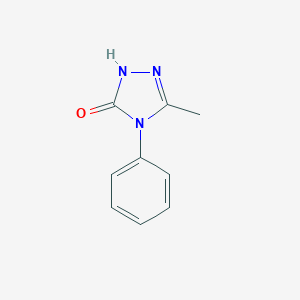



![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)

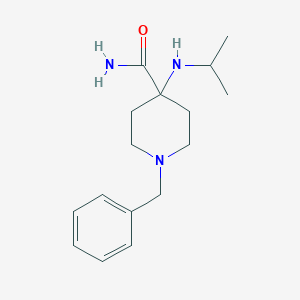
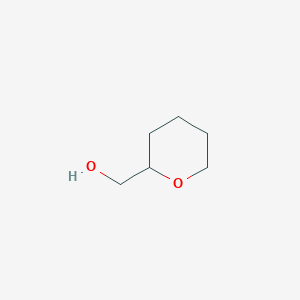

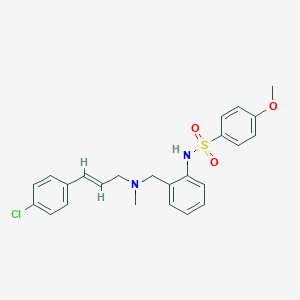

![2-[2-(4-methylphenoxy)ethoxy]ethanol](/img/structure/B90412.png)
